molecular formula C25H26F2O B14301477 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene CAS No. 121218-93-7

1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene

Cat. No.: B14301477
CAS No.: 121218-93-7
M. Wt: 380.5 g/mol
InChI Key: IVQZJTHTNLXDLZ-UHFFFAOYSA-N
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Description

1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is an organic compound with the molecular formula C25H26F2O. This compound is characterized by its unique structure, which includes ethoxy, difluoro, and pentylphenyl groups attached to a benzene ring. It is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene typically involves multiple steps, including the introduction of ethoxy and difluoro groups to the benzene ring, followed by the attachment of the pentylphenyl group. Common reagents used in these reactions include ethyl iodide, fluorinating agents, and pentylphenyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for better control over reaction conditions and scalability. These methods often utilize microreactor systems to achieve efficient mixing and heat transfer, resulting in higher yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

    Substitution: Halogenation and nitration reactions can introduce additional functional groups to the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions typically use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.

Scientific Research Applications

1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
  • 1-Ethoxy-2,3-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene
  • 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene

Uniqueness

1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various research applications, particularly in the development of new materials and therapeutic agents.

Properties

CAS No.

121218-93-7

Molecular Formula

C25H26F2O

Molecular Weight

380.5 g/mol

IUPAC Name

1-ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene

InChI

InChI=1S/C25H26F2O/c1-3-5-6-7-18-8-10-19(11-9-18)20-12-14-21(15-13-20)22-16-17-23(28-4-2)25(27)24(22)26/h8-17H,3-7H2,1-2H3

InChI Key

IVQZJTHTNLXDLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C=C3)OCC)F)F

Origin of Product

United States

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